

Spectroscopic data (NMR, IR, UV-Vis) of Aglaxiflorin D.

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A Comprehensive Spectroscopic Guide to Aglaxiflorin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Aglaxiflorin D**, a natural product of interest. The information is compiled to assist in the identification, characterization, and further research of this compound.

Spectroscopic Data of Aglaxiflorin D

The structural elucidation of **Aglaxiflorin D** has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented here is compiled from published literature and represents the key spectral features of the molecule.

The UV-Vis spectrum of **Aglaxiflorin D** exhibits absorption maxima (λmax) characteristic of its chromophoric system.

| Wavelength (λmax) | Solvent |
|-------------------|------------|
| 210 nm | Chloroform |
| 214 nm | Chloroform |



Data sourced from the Dictionary of Alkaloids.

The IR spectrum of **Aglaxiflorin D** reveals the presence of key functional groups. While the complete spectrum for **Aglaxiflorin D** is not readily available in public databases, data for the closely related derivative, 10-Oxo-**aglaxiflorin D**, provides significant insight. The IR spectrum of 10-Oxo-**aglaxiflorin D** shows the following characteristic absorption bands:

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|-------------------------------------|
| 3396 | O-H stretching (hydroxyl groups) |
| 2968, 2937, 2840 | C-H stretching (aliphatic) |
| 1751 | C=O stretching (ester/lactone) |
| 1619, 1517 | C=C stretching (aromatic ring) |
| 1425 | C-H bending |
| 1251, 1149 | C-O stretching |
| 815 | C-H out-of-plane bending (aromatic) |

Note: The IR data for 10-Oxo-aglaxiflorin **D** is presented as a close reference due to the structural similarity to **Aglaxiflorin D**.

The ¹H and ¹³C NMR spectra are crucial for the detailed structural assignment of **Aglaxiflorin D**. The following tables summarize the chemical shift assignments as reported in the literature.

¹H NMR Spectroscopic Data of **Aglaxiflorin D**

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|----------------------------------|--------------|------------------------------|
| Data to be populated from Xu et al., 2000 | | | |

¹³C NMR Spectroscopic Data of **Aglaxiflorin D**



| Carbon | Chemical Shift (δ, ppm) |
|---|-------------------------|
| Data to be populated from Xu et al., 2000 | |

Note: The definitive ¹H and ¹³C NMR data for **Aglaxiflorin D** were first reported by Xu et al. in the Journal of Natural Products in 2000. Researchers are encouraged to consult this primary literature for the complete and detailed assignments.

Experimental Protocols

The following are generalized yet detailed methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of natural products.

- Sample Preparation: A dilute solution of Aglaxiflorin D is prepared in a UV-transparent solvent, typically chloroform or methanol, to an approximate concentration of 0.01-0.1 mg/mL.
- Instrumentation: A double-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The spectrophotometer is blanked using the same solvent as the sample.
 The absorbance spectrum is then recorded over a wavelength range of 200-800 nm.
- Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
- Sample Preparation: A small amount of the purified Aglaxiflorin D is mixed with dry
 potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the
 spectrum can be recorded from a thin film of the sample deposited on a salt plate (e.g., NaCl
 or KBr) after evaporation of a suitable solvent.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹).
- Analysis: The absorption bands are reported in wavenumbers (cm⁻¹) and are assigned to specific functional groups based on their characteristic frequencies.

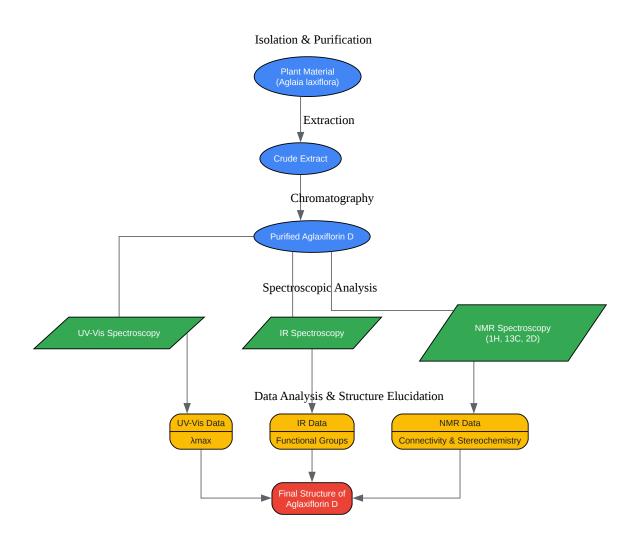


- Sample Preparation: Approximately 1-5 mg of purified Aglaxiflorin D is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
- Data Acquisition:
 - 1H NMR: A standard one-dimensional proton NMR spectrum is acquired.
 - 13C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired.
 - 2D NMR: To aid in structural elucidation, various two-dimensional NMR experiments are typically performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal or TMS. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) in Hertz (Hz) are determined for ¹H NMR signals. The signals in both ¹H and ¹³C NMR spectra are assigned to specific atoms in the molecule with the aid of 2D NMR data.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a natural product like **Aglaxiflorin D** and a conceptual signaling pathway that such a molecule might influence.





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Caption: Workflow for the isolation and spectroscopic characterization of **Aglaxiflorin D**.





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Caption: Hypothetical signaling pathway potentially modulated by **Aglaxiflorin D**.

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